4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE) pathway. This pathway is involved in the regulation of protein degradation and has been implicated in various diseases, including cancer. In recent years, MLN4924 has gained attention as a potential therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide works by inhibiting the NAE pathway, which is involved in the activation of the ubiquitin-like protein NEDD8. NEDD8 is required for the activation of the cullin-RING E3 ubiquitin ligases (CRLs), which are responsible for the degradation of many cellular proteins. By inhibiting NAE, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide prevents the activation of NEDD8 and thereby inhibits the activity of CRLs, leading to the accumulation of proteins that are targeted for degradation.
Biochemical and Physiological Effects
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to support tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide is its specificity for the NAE pathway, which makes it a useful tool for studying the role of this pathway in various cellular processes. However, one limitation is that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide can have off-target effects, which can complicate the interpretation of experimental results. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide can be toxic to normal cells at high concentrations, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide. One area of research is the development of more specific inhibitors of the NAE pathway, which could minimize off-target effects and improve the therapeutic potential of these compounds. Another area of research is the identification of biomarkers that can predict response to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide treatment, which could help to identify patients who are most likely to benefit from this therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide in various disease settings.
Scientific Research Applications
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide has been shown to enhance the efficacy of other cancer treatments, such as radiation and chemotherapy.
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-28-12-8-9-15(16(11-12)22(26)27)20-17(23)7-4-10-21-18(24)13-5-2-3-6-14(13)19(21)25/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOBINZGPWVRNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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